molecular formula C9H16N2 B1339207 2-Hexyl-1H-imidazole CAS No. 61237-15-8

2-Hexyl-1H-imidazole

Cat. No.: B1339207
CAS No.: 61237-15-8
M. Wt: 152.24 g/mol
InChI Key: DAPXOJOQSNBLKY-UHFFFAOYSA-N
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Description

2-Hexyl-1H-imidazole is a chemical compound featuring the imidazole heterocycle, a five-membered ring structure with two nitrogen atoms, substituted with a hexyl chain at the 2-position . The imidazole scaffold is of immense significance in medicinal chemistry and drug discovery due to its rich electronic properties and its ability to bind with diverse enzymes and biological receptors . This specific alkyl-substituted derivative serves as a versatile synthetic intermediate for researchers developing novel molecules with potential biological activity. The core imidazole structure is a privileged scaffold found in numerous FDA-approved drugs and is the subject of intensive scientific investigation for its wide range of biological properties, including antitumor, antimicrobial, and anti-inflammatory activities . In anticancer research, various imidazole derivatives have been shown to act through mechanisms such as catalytic inhibition of Topoisomerase II, stabilization of c-MYC G-quadruplex DNA, and inhibition of kinases like FAK and Aurora kinase . In the context of infectious diseases, novel imidazole compounds are being explored for their ability to break the DNA double-strand helix and inhibit critical proteins in microbes . Furthermore, recent research highlights the application of imidazole-based compounds as potent inhibitors of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance, showcasing their value in addressing one of modern medicine's most pressing challenges . As a building block, this compound can be utilized in various synthetic methodologies, including metal-catalyzed transformations and other routes to access complex, functionalized nitrogen-containing heterocycles . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPXOJOQSNBLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568025
Record name 2-Hexyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61237-15-8
Record name 2-Hexyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Imidazole Derivatives in Contemporary Chemical Research

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. ijpsjournal.comneuroquantology.com Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow for diverse molecular interactions. neuroquantology.com This versatility has established imidazole derivatives as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of pharmacological activities. nih.gov

The imidazole core is present in essential natural products like the amino acid histidine, which plays a critical role in enzyme catalysis, as well as in histamine (B1213489) and nucleic acids. neuroquantology.comlifechemicals.comnih.gov In pharmaceutical research, this scaffold is integral to numerous approved drugs spanning a multitude of therapeutic areas, including antifungal agents (e.g., clotrimazole), anticancer therapies, and antiviral compounds. ijpsjournal.comjournalijcar.org The ongoing exploration of imidazole derivatives is driven by their proven success and their capacity for structural modification to optimize biological activity and drug-like properties. researchgate.net Beyond medicine, these derivatives are crucial in materials science, where they are used in the development of ionic liquids, corrosion inhibitors, and as ligands in catalysis. lifechemicals.comirjmets.com

Academic Importance of 2 Hexyl 1h Imidazole Within Heterocyclic Chemistry

Within the extensive family of imidazole (B134444) derivatives, 2-Hexyl-1H-imidazole (C9H16N2) serves as a significant subject of academic inquiry. Its structure, featuring a non-polar hexyl chain attached to the C2 position of the imidazole ring, provides a model for studying the influence of alkyl substituents on the physicochemical properties and reactivity of the heterocyclic core.

The academic interest in this compound and related 2-alkylimidazoles stems from several key aspects:

Synthesis and Functionalization: The synthesis of this compound can be achieved through various organic reactions, including the alkylation of imidazole precursors. evitachem.com These synthetic routes are themselves subjects of study, with modern techniques like microwave-assisted synthesis being explored to improve reaction efficiency and yields. evitachem.com The presence of the hexyl group influences the molecule's reactivity in subsequent functionalization reactions, such as nucleophilic substitution at the ring's nitrogen atoms. evitachem.com

Physicochemical Properties: The introduction of the hexyl group significantly impacts the molecule's lipophilicity, solubility, and intermolecular interactions. Research into compounds like this compound helps elucidate how varying the length of the alkyl chain affects properties such as pKa, which can, in turn, influence biological activity. ajol.info

Structure-Property Relationships: By systematically studying compounds like this compound, chemists can establish clear structure-property relationships. For instance, research has shown that the length of the alkyl substituent at the 2-position can affect the efficiency of metal ion separation in polymer inclusion membranes, highlighting the steric and hydrophobic influence of the hexyl group. mdpi.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol

Note: Data sourced from publicly available chemical databases. Values may vary slightly between sources.

Chemical Reactivity and Mechanistic Investigations of 2 Hexyl 1h Imidazole

Intrinsic Reactivity Patterns of the Imidazole (B134444) Heterocycle

The imidazole ring is an electron-rich heterocycle that exhibits a versatile reactivity profile, sharing characteristics with both pyrrole (B145914) and pyridine. sphinxsai.comijpsr.com It is considered an aromatic compound, possessing a resonance value of 14.2 Kcal/mol. sphinxsai.com The heterocycle is amphoteric, meaning it can act as both an acid and a base, with a pKa of 7.2. sphinxsai.com

Electrophilic attack is a common reaction for imidazoles. sphinxsai.com The nitrogen at position 3 (N-3) is the most basic site and is readily attacked by electrophiles due to its available lone pair of electrons, which is not part of the aromatic sextet. sphinxsai.comijpsr.com Electrophilic substitution can also occur at the carbon atoms of the ring, typically at the C-4 or C-5 positions. mdpi.com

The nitrogen atoms in the imidazole ring can also act as nucleophiles in substitution reactions and can coordinate with metal ions to form complexes. evitachem.com Additionally, imidazoles can participate in condensation reactions with carbonyl compounds. evitachem.com

Theoretical and Computational Probes of Reactivity

Computational chemistry provides powerful tools to understand and predict the reactivity of molecules like 2-hexyl-1H-imidazole. By calculating various quantum chemical descriptors, a detailed picture of its electronic structure and reactivity can be obtained.

Quantum Chemical Descriptors for Imidazole Reactivity (e.g., Fukui Functions, Global Softness, Electrophilicity Index)

Quantum chemical descriptors offer a quantitative measure of a molecule's reactivity. These descriptors are derived from calculations based on density functional theory (DFT).

Fukui Functions (f(r)) : This local reactivity descriptor helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. iucr.orgacs.org A higher value of the Fukui function at a particular site indicates a greater susceptibility to attack. iucr.org For instance, in the imidazole ring, the Fukui function can pinpoint which atoms are more likely to accept or donate electrons. acs.orgkomorowski.edu.pl The sign of the dual descriptor, Δf(r), is also a crucial indicator: a positive value suggests a site favorable for nucleophilic attack, while a negative value indicates a site prone to electrophilic attack. iucr.org

Global Softness (S) : This global reactivity descriptor is the inverse of global hardness (η) and indicates the molecule's polarizability and chemical reactivity. researchgate.netsciensage.info A molecule with a small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is considered "soft" and is generally more reactive. researchgate.netsciensage.info For example, a higher global softness value in an imidazole derivative suggests a higher inhibition efficiency in corrosion studies, indicating greater reactivity. sciensage.info

Electrophilicity Index (ω) : This index measures a molecule's ability to accept electrons from its environment. iucr.org A higher electrophilicity index points to a better electrophile. iucr.org This descriptor is useful for comparing the electrophilic nature of different molecules and predicting their behavior in reactions involving electron transfer. semanticscholar.org

DescriptorDefinitionSignificance in Reactivity
Fukui Function (f(r))The derivative of the electron density with respect to the number of electrons at a constant external potential. acs.orgIdentifies local sites for electrophilic and nucleophilic attack. iucr.orgacs.org
Global Softness (S)The inverse of global hardness (η). researchgate.netsciensage.infoMeasures the polarizability and overall reactivity of a molecule. researchgate.netsciensage.info
Electrophilicity Index (ω)A measure of the stabilization in energy when a system acquires additional electronic charge from the environment. iucr.orgsemanticscholar.orgQuantifies the ability of a molecule to act as an electrophile. iucr.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity and lower kinetic stability. malayajournal.org For imidazole derivatives, FMO analysis helps in understanding their reactivity in various reactions, including their potential as corrosion inhibitors or their biological activity. researchgate.netekb.eg The distribution of HOMO and LUMO densities across the molecule reveals the regions most involved in electron donation and acceptance, respectively. malayajournal.org

Prediction of Electrophilic and Nucleophilic Attack Sites in Imidazoles

Computational methods are highly effective in predicting the sites of electrophilic and nucleophilic attack in imidazoles.

Electrophilic Attack : As supported by both intrinsic reactivity patterns and computational studies, the N-3 position is the primary site for electrophilic attack due to the high electron density and availability of the lone pair. sphinxsai.comijpsr.comthieme-connect.de Theoretical calculations, such as those using polarization-justified Fukui functions, have confirmed that the region around the -NH group is the preferential site for electrophilic attack in imidazole. acs.orgnih.gov

Nucleophilic Attack : The C-2 position is generally predicted to be the most favorable site for nucleophilic attack, especially in the absence of activating groups. sphinxsai.comijpsr.comthieme-connect.de This is because the C-2 carbon is situated between two electronegative nitrogen atoms, making it relatively electron-deficient. Computational tools like Hirshfeld atomic charge analysis and dual descriptors can accurately predict these nucleophilic and electrophilic reaction sites. researchgate.net

Type of AttackPredicted Site(s)Reasoning
ElectrophilicN-3, C-4, C-5High electron density, lone pair on N-3 is not in the aromatic sextet. sphinxsai.comijpsr.commdpi.comthieme-connect.de
NucleophilicC-2Electron-deficient carbon due to adjacent nitrogen atoms, especially without activating groups. sphinxsai.comijpsr.comthieme-connect.de

Computational Studies on Reaction Pathways and Activation Energies

Density functional theory (DFT) calculations are instrumental in mapping out the potential energy surfaces of reactions involving imidazoles. These studies allow for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

For instance, computational studies on the imidazole-catalyzed ring-opening of epoxides have elucidated a multi-step reaction pathway. researchgate.net These calculations revealed that the reaction proceeds through the formation of an imidazole anion as the active species, which then repeatedly attacks the epoxide with a low activation free energy. researchgate.net Similarly, studies on the enantioselective C-H cyclization of imidazoles have used computations to explore plausible reaction mechanisms and understand the role of catalysts. rsc.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. nih.gov

Theoretical Analysis of Atmospheric Oxidation Reactions of Imidazole

Imidazoles are present in the atmosphere and their oxidation can contribute to the formation of atmospheric aerosols. helsinki.fihelsinki.fi Theoretical studies have been crucial in understanding the mechanisms of these oxidation reactions, particularly those initiated by hydroxyl (OH) radicals.

Quantum chemistry calculations have shown that the atmospheric oxidation of imidazole initiated by OH radicals predominantly proceeds via OH-addition to the carbon atoms of the ring, rather than through H-abstraction. nih.govrsc.org The addition of OH to the C5 position, producing a 5-hydroxyimidazolyl radical adduct, is often the most favorable initial step. helsinki.fi Subsequent reactions of this adduct with molecular oxygen (O2) and nitrogen oxides (NOx) lead to a complex network of reactions, ultimately forming major products like 4H-imidazol-4-ol and N,N'-diformylformamidine. helsinki.fi These theoretical models also allow for the calculation of reaction rate constants and the estimation of the atmospheric lifetime of imidazole, which is estimated to be around 3.7 to 4.74 days in the presence of OH radicals. nih.govresearchgate.net

Proton Transfer Dynamics in Imidazole Systems

Proton transfer is a fundamental process in the chemistry of imidazole and its derivatives, underpinning their roles in biological systems and materials science. In this compound, the transfer of a proton between the two nitrogen atoms of the imidazole ring is a dynamic process intimately linked with tautomerism. This process can occur via several mechanisms, influenced by the molecular environment and the nature of the substituents on the imidazole ring.

The most accepted mechanism for proton transfer in imidazole systems is a Grotthuss-like "structural diffusion" process. aip.orgresearchgate.net This mechanism involves a cooperative shuttling of protons along a hydrogen-bonded chain of imidazole molecules. aip.orgresearchgate.net The process is initiated by the transfer of a proton from a protonated imidazole (imidazolium) to a neighboring neutral imidazole. This is followed by a reorientation of the newly formed imidazolium (B1220033) and surrounding imidazole molecules to allow for the subsequent transfer of another proton down the chain. researchgate.netacs.org Computational studies have shown that the initial proton transfer step along the hydrogen bond is very fast, with time scales in the picosecond or even sub-picosecond range. aip.orgresearchgate.net However, the reorientation of the imidazole molecules, which is necessary to prepare the system for the next proton transfer, is often the rate-determining step. researchgate.netacs.orgarcjournals.org

The presence of a 2-hexyl substituent on the imidazole ring influences these dynamics in several ways. Alkyl groups are generally considered to be electron-donating. This inductive effect increases the electron density on the imidazole ring, which in turn can affect the basicity and proton affinity of the nitrogen atoms. cdnsciencepub.com An increase in basicity would suggest a stronger interaction with proton donors. Furthermore, the hexyl group, due to its size and flexibility, can have steric effects on the formation of the hydrogen-bonded networks necessary for the Grotthuss mechanism. Molecular dynamics simulations on immobilized alkyl-imidazoles have shown that the length and flexibility of the alkyl chain can influence the optimal spacing and orientation of imidazole rings for efficient proton transfer. aip.org For instance, arrays of alkyl-imidazoles with a certain flexible chain length were found to be the most favorable for a proton-transfer reaction. aip.orgnih.gov

Tautomerism is the direct result of this proton transfer. In an unsymmetrically substituted imidazole like this compound, the proton transfer results in two distinct tautomeric forms. These tautomers are often in rapid equilibrium. The rate of this exchange can be influenced by factors such as solvent polarity and temperature. mdpi.com In many cases, the energy difference between the tautomeric forms is small, allowing for the co-existence of both forms in solution. mdpi.com

Table 1: Calculated Energy Barriers for Proton Transfer and Related Processes in Imidazole Systems

System/ProcessParameterValue (kcal/mol)Significance
Imidazole ChainsProton transport barrier< 1Low barrier for proton shuttling along an established hydrogen-bonded chain. acs.org
Imidazole ChainsRotational energy barrier8.0 - 20.0Higher barrier for molecular reorientation, often the rate-determining step for continuous proton transport. acs.org
(Imidazole)imidazolidine-N-arylAmino vs. Imino Tautomer Stability5.74Energy difference between tautomers, indicating a preference for one form. rsc.org
2-PhenylimidazolesTautomer Energy Difference (gas phase)0.645 - 3.059Small energy differences suggest both tautomers can coexist. mdpi.com

This table presents data from computational studies on various imidazole systems to illustrate the typical energy scales involved in proton transfer and tautomerism. The values for this compound are expected to be within similar ranges, influenced by the electronic and steric effects of the hexyl group.

Coordination Chemistry and Ligand Design with 2 Hexyl 1h Imidazole

2-Hexyl-1H-imidazole as a Ligand in Metal Complexation

This compound's utility as a ligand stems from the electron-donating nature of its nitrogen atoms, which can readily coordinate with metal ions. evitachem.com The presence of the hexyl group can influence the steric and electronic properties of the resulting metal complexes, making it a versatile building block in ligand design. cymitquimica.com

Principles of Nitrogen Atom Coordination with Metal Ions

The coordination of imidazole (B134444) and its derivatives, like this compound, to metal ions is primarily governed by the lone pair of electrons on the sp2-hybridized nitrogen atom (N3) of the imidazole ring. This nitrogen acts as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. jocpr.comajol.info The other nitrogen atom (N1) is typically protonated or, in the case of N-substituted imidazoles, bonded to another group, and is less available for coordination. ajol.info

The stability and geometry of the resulting metal complex are influenced by several factors:

The nature of the metal ion: Factors such as the ion's size, charge, and electronic configuration dictate the preferred coordination number and geometry. nih.gov

The solvent system: The polarity and coordinating ability of the solvent can affect the stability of the complex and may even compete with the imidazole ligand for coordination sites on the metal ion.

Imidazole ligands are known to form complexes with a variety of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the other ligands present. tandfonline.comazjournalbar.com

Design of Imidazole-Based Ligands for Specific Metal Centers

The design of imidazole-based ligands, including those derived from this compound, is a key area of research for creating metal complexes with specific properties for applications in catalysis and materials science. fau.de By modifying the imidazole scaffold, chemists can fine-tune the electronic and steric environment around the metal center to control its reactivity and selectivity. uky.edu

Strategies for designing imidazole-based ligands include:

Introducing functional groups: Attaching different functional groups to the imidazole ring can alter the ligand's donor strength and introduce additional coordination sites. fau.de For example, incorporating carboxylate or phosphine (B1218219) groups can lead to multidentate ligands that form more stable complexes. acs.orgnih.gov

Varying the substituents: Changing the alkyl or aryl substituents on the imidazole ring, such as the hexyl group in this compound, can modulate the lipophilicity and steric bulk of the ligand. This can influence the solubility of the complex and its interaction with substrates in catalytic reactions.

Creating multidentate ligands: Linking multiple imidazole units together or with other coordinating moieties can create polydentate ligands. These ligands can form highly stable chelate complexes with metal ions, a principle often inspired by metalloenzymes where histidine (containing an imidazole side chain) coordinates to metal centers. rsc.orgacs.org

A recent study highlighted the synthesis of water-soluble cationic platinum(II) complexes, including one with a 1-hexyl-1H-imidazole ligand, demonstrating promising anticancer properties with high selectivity for renal tumor cells. nih.gov This underscores the potential of designing imidazole-based ligands for specific biological targets.

Structural and Electronic Characterization of Imidazole-Metal Complexes

The properties and reactivity of metal complexes containing this compound are fundamentally determined by their structural and electronic characteristics. A variety of analytical techniques are employed to elucidate these features.

Spectroscopic methods are crucial for characterizing these complexes.

Infrared (IR) Spectroscopy helps to confirm the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds in the imidazole ring. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal center. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are more informative. tandfonline.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT) , are increasingly used to complement experimental data. DFT calculations can provide insights into the electronic structure, bonding, and reactivity of imidazole-metal complexes, helping to rationalize their catalytic activity and predict their properties. acs.orgrsc.org

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Confirmation of ligand coordination, changes in bond vibrations.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solution structure of diamagnetic complexes.
X-ray Crystallography Solid-state structure, bond lengths, bond angles, coordination geometry.
Density Functional Theory (DFT) Electronic structure, bonding, reactivity, prediction of properties.

Catalytic Applications of Metal-Imidazole Complexes

Metal complexes featuring imidazole-based ligands, such as this compound, are widely explored for their catalytic activity in a variety of organic transformations. evitachem.com The versatility of the imidazole scaffold allows for the fine-tuning of the catalyst's properties to achieve high efficiency and selectivity. researchgate.net

Role of Imidazole-Metal Complexes in Organic Reaction Catalysis

Imidazole-metal complexes have proven to be effective catalysts in a range of organic reactions. The imidazole ligand plays a multifaceted role in these catalytic systems:

Modulating the Lewis Acidity of the Metal Center: The electron-donating nature of the imidazole ligand can influence the Lewis acidity of the coordinated metal ion, which is a key factor in its catalytic activity.

Stabilizing the Metal Center: The coordination of the imidazole ligand helps to stabilize the metal ion in various oxidation states, which is crucial for many catalytic cycles that involve redox processes.

Providing a Specific Steric Environment: The substituents on the imidazole ring, such as the hexyl group, can create a specific steric environment around the metal center. This can influence the selectivity of the catalytic reaction by controlling the approach of the substrate to the active site.

Examples of reactions catalyzed by imidazole-metal complexes include:

Oxidation Reactions: Copper-imidazole complexes have been shown to catalyze the oxidation of alcohols and catechols, mimicking the function of certain enzymes. rsc.orgacs.org

Heck Cross-Coupling Reactions: Palladium complexes with pyridyl-functionalized imidazolium-based ionic liquids have been used as efficient and recyclable catalysts for Heck reactions. cas.cn

Epoxidation of Alkenes: Manganese(II) complexes with imidazole-based acetamide (B32628) ligands have been employed as catalysts for the epoxidation of alkenes. researchgate.net

Hydrogen Production: Iron-based nanohybrids incorporating imidazole ligands have shown high performance in the dehydrogenation of formic acid for hydrogen production. nih.gov

Development of Homogeneous and Heterogeneous Catalytic Systems

The development of both homogeneous and heterogeneous catalytic systems based on imidazole-metal complexes is an active area of research, aiming to combine the benefits of high activity and selectivity with ease of catalyst separation and recycling.

Homogeneous Catalysis: In homogeneous systems, the imidazole-metal complex is dissolved in the reaction medium along with the reactants. mdpi.com This often leads to high catalytic activity due to the good accessibility of the active sites. csic.es For instance, manganese(II) complexes of imidazole-based acetamides have been studied as homogeneous catalysts for alkene epoxidation. researchgate.net A significant challenge in homogeneous catalysis is the separation of the catalyst from the products at the end of the reaction. mdpi.com

Heterogeneous Catalysis: To address the issue of catalyst separation, researchers have focused on developing heterogeneous systems where the imidazole-metal complex is immobilized on a solid support. mdpi.com This allows for easy recovery of the catalyst by simple filtration and potential reuse. nih.gov

Common strategies for creating heterogeneous catalysts include:

Grafting onto a Support: Imidazole-based ligands can be covalently attached to the surface of materials like silica (B1680970) (SiO2). nih.govresearchgate.net Subsequent coordination with a metal ion creates a supported catalyst. For example, [Fe-Imidazole@SiO2] nanohybrids have been developed as efficient and reusable heterogeneous catalysts for hydrogen production from formic acid. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-containing ligands can be used to build MOFs that act as heterogeneous catalysts. mdpi.commdpi.com These materials offer the advantage of having well-defined and tunable porous structures.

The development of recyclable homogeneous catalysts that bridge the gap between homogeneous and heterogeneous systems is also an emerging area. csic.es This can be achieved by designing catalysts that can be precipitated from the reaction mixture after the reaction is complete. csic.es

Catalyst TypeDescriptionAdvantagesDisadvantages
Homogeneous Catalyst is dissolved in the reaction medium. mdpi.comHigh activity, good accessibility of active sites. csic.esDifficult to separate from products. mdpi.com
Heterogeneous Catalyst is immobilized on a solid support. mdpi.comEasy separation and recycling. nih.govPotentially lower activity due to mass transfer limitations.

Supramolecular Chemistry and Advanced Materials Science Applications

Self-Assembly Behavior of 2-Hexyl-1H-imidazole Derivatives

The self-assembly of this compound and its derivatives is governed by a combination of non-covalent interactions, leading to the formation of highly ordered supramolecular structures. These interactions, including hydrophobic effects, hydrogen bonding, and π-π stacking, dictate the final architecture and properties of the resulting assemblies.

Role of Hydrophobic Interactions in Ordered Assemblies

Hydrophobic interactions, driven by the tendency of the nonpolar hexyl chains to minimize contact with water or other polar environments, are a primary force in the self-assembly of this compound derivatives. In aqueous media, these molecules spontaneously organize to sequester their hydrophobic tails, leading to the formation of micelles, vesicles, or other aggregates. This behavior is fundamental to the creation of ordered structures. mdpi.commdpi.comresearchgate.net The length and nature of the alkyl chain can significantly influence the resulting morphology of these aggregates. researchgate.net For instance, the flexible hexyl groups can promote hydrophobic interactions with residues on biological targets or within synthetic supramolecular constructs. mdpi.com The interplay between hydrophobic forces and other non-covalent interactions ultimately determines the stability and morphology of the self-assembled structures. mdpi.com

π-π Stacking Phenomena in Imidazole (B134444) Aggregates

The aromatic imidazole ring of this compound facilitates π-π stacking interactions, another key non-covalent force in the formation of supramolecular assemblies. researchgate.netrsc.org These interactions occur when the π-orbitals of adjacent imidazole rings overlap, leading to an attractive force that contributes to the stability of the aggregate. researchgate.netmdpi.com The presence of the hexyl chain can influence the geometry of this stacking. For instance, the incorporation of flexible alkyl chains can lead to a non-planar geometry, which may reduce the efficiency of π-π stacking and, in turn, affect the photophysical properties of the resulting material, such as fluorescence. chemrxiv.org Conversely, in some systems, π-stacking can be a dominant force, leading to the formation of well-ordered, co-facial aggregates. rsc.org The interplay between π-π stacking and other non-covalent forces like hydrogen bonding and aurophilic interactions can lead to complex and functional supramolecular structures. ub.edu

Formation and Manipulation of Supramolecular Nanostructures

The self-assembling properties of this compound derivatives are harnessed to create a variety of nanostructures with potential applications in electronics, sensing, and catalysis. Techniques like the Langmuir-Blodgett method allow for precise control over the fabrication of thin films and other nanostructured materials.

Langmuir-Blodgett Technique for Thin Film and Nanostructure Fabrication

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly ordered, ultra-thin films of amphiphilic molecules like this compound derivatives on solid substrates. researchgate.networdpress.comescholarship.org This method involves spreading a solution of the amphiphilic compound onto a liquid subphase, typically water, to form a monolayer at the air-water interface. biolinscientific.comwikipedia.org By compressing this monolayer with movable barriers, the molecules are forced into a more ordered arrangement. biolinscientific.com This organized monolayer can then be transferred layer by layer onto a solid substrate that is dipped vertically through the interface. wordpress.comwikipedia.org The presence of a long alkyl chain, such as the hexyl group, makes imidazole derivatives suitable for LB film fabrication. researchgate.net This technique allows for precise control over the thickness and molecular organization of the film, which is critical for applications in molecular electronics and the development of protective coatings for materials like silicon anodes. researchgate.netescholarship.org

Table 1: Key Parameters in Langmuir-Blodgett Film Deposition

ParameterDescriptionSignificance
Surface Pressure (π) The two-dimensional analogue of pressure, representing the compression state of the monolayer.Controls the packing density and orientation of molecules in the film.
Area per Molecule (A) The average area occupied by a single molecule on the water surface.Provides information about the phase behavior of the monolayer.
Subphase Composition The liquid on which the monolayer is spread (e.g., pure water, salt solutions).Can influence the stability and structure of the monolayer through ionic interactions.
Dipping Speed The speed at which the substrate is moved through the monolayer.Affects the quality and uniformity of the transferred film.
Transfer Ratio The ratio of the decrease in monolayer area to the coated area of the substrate.Indicates the efficiency and mode of film deposition (e.g., Y-type, Z-type).

Synthesis and Morphology of Imidazole-Based Nanowires and Nanorods

Imidazole derivatives can be utilized in the synthesis of one-dimensional nanostructures such as nanowires and nanorods. um-palembang.ac.idupertis.ac.id These materials are of great interest due to their unique electronic and optical properties. The synthesis of these nanostructures often involves "bottom-up" chemical approaches where molecules self-assemble from the atomic or molecular scale. um-palembang.ac.id In the context of metal nanomaterials, imidazole compounds have been shown to act as catalysts or capping agents that can influence the growth and morphology of the final nanostructures. For instance, imidazole has been used as a non-ionic organic catalyst additive in the synthesis of silver nanowires, contributing to the formation of thinner and more uniform wires. google.com The synthesis can be influenced by various factors including the concentration of reactants, temperature, and the presence of structure-directing agents. royalsocietypublishing.org The resulting nanowires and nanorods can exhibit a range of morphologies, including spheres, triangles, and rods, depending on the specific synthetic conditions. royalsocietypublishing.org

Integration of Imidazole-Based Compounds into Functional Materials

The unique chemical architecture of the imidazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, makes it a versatile building block in supramolecular chemistry and materials science. irjmets.commdpi.com The ability to functionalize the imidazole core, for instance by introducing an alkyl chain like a hexyl group to create this compound, allows for the fine-tuning of its physicochemical properties. This adaptability has led to the integration of imidazole derivatives into a variety of advanced materials, enhancing their performance and creating novel functionalities. irjmets.com

Applications in Polymers and Coatings Requiring Chemical Resistance or Thermal Stability

The inherent stability of the imidazole ring contributes significantly to the development of robust polymers and coatings. Materials incorporating this heterocycle often exhibit enhanced resistance to chemical degradation and high temperatures. evitachem.comiupac.org

The incorporation of this compound and related structures can be used to develop polymers and coatings with specific chemical resistance or thermal stability. evitachem.com The imidazole moiety is a key component in polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and mechanical stability. rsc.org Aromatic polybenzimidazoles, for instance, only begin to decompose at temperatures between 500–600°C, a property attributed to the stability of the aromatic and heterocyclic units in the polymer backbone. iupac.org

Polymers based on N-vinylimidazole, such as Poly(N-vinylimidazole) (PVI), are also noted for their thermal stability. researchgate.net The thermal decomposition of PVI primarily occurs in a single major step between 340°C and 500°C. The main decomposition products are 1H-imidazole and 1-vinylimidazole, which suggests that the primary degradation mechanism is the homolytic scission of the carbon-nitrogen bond, rather than a zip-elimination reaction. researchgate.net This characteristic stability makes imidazole-containing polymers suitable for various high-temperature applications. researchgate.net In the realm of protective coatings, epoxy resins are valued for their chemical and thermal resistance. researchgate.net The performance of these coatings can be further enhanced by incorporating imidazole derivatives. For example, metal-organic frameworks (MOFs) synthesized with 2-methylimidazole (B133640) have been investigated as advanced nanofillers to improve the anti-corrosion properties of coatings. researchgate.net

Table 1: Thermal Properties of Imidazole-Based Polymers

Polymer TypeDecomposition TemperatureKey Features
Aromatic Polybenzimidazoles500–600°CHigh thermal stability due to all-aromatic chain. iupac.org
Aliphatic Polybenzimidazoles~470°CComplete decomposition temperature. iupac.org
Poly(N-vinylimidazole) (PVI)340–500°C (Main Step)Degradation proceeds via homolytic C-N bond scission. researchgate.net

Development of Flexible Electronics Materials

Imidazole derivatives, particularly in the form of imidazolium (B1220033) salts, are pivotal in the creation of advanced materials for flexible electronics. Their ionic nature and structural versatility allow for the design of materials with properties like self-healing and ionic conductivity. rsc.orgacs.org

A notable advancement is the development of self-healing polymers through the incorporation of imidazolium-containing monomers. Researchers have designed and synthesized a novel photocurable monomer, (6-(3-(3(2-hydroxyethyl)-1H-imidazol-3-ium bromide)propanoyloxy)hexyl acrylate (B77674), which contains a hexyl acrylate group. acs.orgnih.gov This monomer was copolymerized to create a self-healing material suitable for flexible electronic devices. The resulting polymer exhibited impressive mechanical and healing properties, which could be tuned by adjusting the monomer concentrations. acs.org The optimized polymer demonstrated the ability to completely restore its conductivity after being damaged, a critical feature for durable flexible electronics. acs.org

The mechanism behind this self-healing capability is based on supramolecular ionic interactions. nih.gov These non-covalent bonds can reform after being broken, allowing the material to repair itself at temperatures ranging from room temperature to 120°C. acs.org Imidazolium-based ionic liquids also function as effective plasticizers, imparting flexibility to polymer structures while simultaneously providing ionic conductivity, a dual function that is highly desirable in materials for flexible supercapacitors and actuators. rsc.org

Table 2: Properties of Imidazolium-Based Self-Healing Polymer for Flexible Electronics

PropertyValueReference
Tensile Strength3.1 MPa acs.orgnih.gov
Elongation at Break205% acs.orgnih.gov
Healing Efficiency93% acs.orgnih.gov
Healing Temperature RangeRoom Temperature to 120°C acs.org

Imidazole Derivatives in Dye-Sensitized Solar Cells

Imidazole-based compounds have emerged as a significant class of materials in the development of dye-sensitized solar cells (DSSCs). rsc.org They are used as structural components in organic dyes (sensitizers) or as ancillary ligands in metal-complex dyes, influencing the cell's light-harvesting and electron transfer properties. rsc.orguokerbala.edu.iq

The performance of these dyes is highly dependent on their molecular structure. For example, a π-delocalized 2-(R-phenyl)-1H-phenanthro[9,10-d]imidazole, featuring an O-hexyl ancillary ligand, was used in the development of heteroleptic copper(I) sensitizers. rsc.org These full-copper DSSCs showed promising performance, highlighting the potential of such imidazole derivatives. rsc.org

In metal-free organic dyes, imidazole derivatives often serve as a π-bridge or as part of the donor unit to facilitate charge separation and transfer. uokerbala.edu.iqresearchgate.net The introduction of a hexyl group, such as in a 9-Hexyl-9H-carbazol-3-yl moiety attached to an imidazole-based dye, is a strategy to improve the properties of the sensitizer. uokerbala.edu.iq The alkyl chain can enhance solubility and influence the molecular packing on the TiO2 surface, which is crucial for efficient cell performance. nih.gov Research has demonstrated that careful design of these dyes, tuning the donor and acceptor groups around an imidazole core, can lead to significant improvements in power conversion efficiency (PCE). uokerbala.edu.iqresearchgate.net

Table 3: Performance of Select Imidazole-Based Dyes in DSSCs

Dye Structure/CodeJsc (mA/cm²)Voc (V)PCE (%)Reference
TL-5 (contains 9-Hexyl-9H-carbazol-3-yl)11.110.624.97 uokerbala.edu.iq
Dye 4 (phenanthrene donor, imidazole bridge)13.070.8317.16 uokerbala.edu.iq
Dpa-Cy (diphenylamine donor, imidazole ring)4.480.531.70 researchgate.net
PP3 (2,4,5-trisubstituted imidazole with alkyl chain)3.750.732.01 uokerbala.edu.iq

Imidazolium-Based Ionic Liquids in Materials Science

The transformation of N-substituted imidazoles, such as 1-hexylimidazole (B1587475), into imidazolium salts generates ionic liquids (ILs), which are salts that are liquid below 100°C. rsc.orgchembk.com These ILs have garnered immense interest in materials science due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency. rsc.org The properties of imidazolium-based ILs can be precisely controlled by modifying the alkyl substituents on the cation and by changing the anion. researchgate.net

1-Hexyl-1H-imidazole serves as a key precursor for a range of functional materials, including catalysts, fluorescent dyes, and electrolytes. chembk.com Through quaternization reactions, 1-hexylimidazole can be converted into various ILs with tailored functionalities. For instance, reacting it with compounds like 2-bromoethanol (B42945) or (3-bromopropoxy)benzene (B1583762) yields ILs with alcohol or ether groups, respectively. nih.gov These functional groups can then participate in further chemical transformations or impart specific properties to the material.

Imidazolium-based ILs are widely used as solvents and catalysts in polymer synthesis, often leading to higher yields and molecular weights. rsc.org Their high viscosity can limit termination rates in radical polymerization. rsc.org Furthermore, they are critical components in electrochemical applications. tandfonline.com Their ionic conductivity and thermal stability make them excellent electrolytes for batteries and supercapacitors. rsc.org Another important application is in the prevention of metal corrosion, where long-chain imidazolium ILs, such as those derived from 1-hexylimidazole, can adsorb onto a metal surface and form a protective hydrophobic film. nih.gov

Table 4: Examples of Synthesized 1-Hexyl-Imidazolium Based Ionic Liquids and Potential Applications

Ionic Liquid NameFunctional GroupPotential ApplicationReference
3-(2-ethoxy-2-oxoethyl)-1-hexyl-1H-imidazol-3-ium chlorideEsterPrecursor for further synthesis nih.gov
1-hexyl-3-(2-hydroxyethyl)-1H-imidazol-3-ium bromideAlcoholFunctional monomer, synthesis intermediate nih.gov
1-hexyl-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromideEtherModifying solvency and thermal properties nih.gov
3-(3-cyanopropyl)-1-hexyl-1H-imidazol-3-ium chlorideNitrileElectrolytes, functional materials nih.gov
3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromideLong Alkyl ChainCorrosion inhibitor nih.gov

Computational Chemistry and Theoretical Modeling of 2 Hexyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and stability of molecules. DFT calculations for imidazole (B134444) derivatives typically employ functionals like B3LYP to determine optimized geometries and electronic properties. informaticsjournals.co.inresearchgate.net These calculations are fundamental for understanding the reactivity and kinetic stability of compounds like 2-Hexyl-1H-imidazole. acadpubl.eu

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons. The HOMO represents the electron-donating capacity, while the LUMO signifies the electron-accepting ability. acadpubl.eu The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comchalcogen.ro Conversely, a small energy gap indicates that a molecule is more reactive. rsc.org

Table 1: Representative HOMO-LUMO Energies and Gaps for Imidazole Derivatives from DFT Calculations

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione -6.2967 -1.8096 4.4871 irjweb.com
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106 acadpubl.eu
4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one -6.469 -2.618 3.851 (in vacuum) informaticsjournals.co.in

This table presents data for various complex imidazole derivatives to illustrate typical computational results. The values for this compound would depend on the specific computational method and basis set used.

Global reactivity descriptors derived from HOMO and LUMO energies provide further insight into molecular stability and reactivity. informaticsjournals.co.in

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. informaticsjournals.co.in A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net It is calculated as η = (E_LUMO - E_HOMO) / 2.

Ovality: This descriptor relates the surface area of a molecule to the minimum possible surface area for its volume. mdpi-res.com It provides a measure of the molecule's sphericity. The elongated hexyl chain would give this compound a high ovality value, indicating a non-spherical shape.

DFT calculations allow for the precise prediction of these properties, which are crucial for understanding intermolecular interactions.

Table 2: Predicted Molecular Descriptors for an Imidazole Derivative

Descriptor Value Significance Source
Chemical Hardness (η) 1.926 eV Indicates a relatively stable structure. informaticsjournals.co.in
Electronegativity (χ) 4.543 eV Reflects the molecule's ability to attract electrons. informaticsjournals.co.in
Ionization Potential (IP) 6.469 eV Energy required to remove an electron. informaticsjournals.co.in

The values are for 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one and serve as an example of computationally derived descriptors.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Molecular Dynamics Simulations for Investigating Supramolecular Assemblies

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations would be invaluable for investigating how individual molecules interact to form larger, ordered structures known as supramolecular assemblies. chemrxiv.org The presence of both a polar imidazole head and a nonpolar hexyl tail gives the molecule amphiphilic character, suggesting a propensity for self-assembly in various media.

MD simulations can model the formation of micelles, bilayers, or other aggregates. These simulations can reveal the influence of the long alkyl chain on the packing and orientation of the imidazole rings, which can interact via hydrogen bonding (N-H···N) and π-π stacking. chemrxiv.org Such studies are crucial in fields like materials science, where imidazoles are explored as corrosion inhibitors, with simulations showing how they form protective layers on metal surfaces. rsc.orgresearchgate.net

Ab Initio Molecular Orbital Calculations for Reaction Transition States

Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, including Hartree-Fock (HF) and more advanced techniques, are particularly useful for studying reaction mechanisms and locating transition state structures. rsc.orgacs.org

For this compound, ab initio calculations could be used to investigate various chemical transformations. For example, they can determine the rotational barriers around the bond connecting the hexyl group to the imidazole ring or analyze the transition states involved in protonation/deprotonation of the imidazole nitrogen atoms. rsc.org Studies on related bi-imidazole systems have successfully used ab initio and DFT methods to calculate rotational barriers and identify stable conformations, showing that electrostatic interactions and π-conjugation are key factors. rsc.org This type of analysis is fundamental for predicting the reactivity and kinetic pathways of reactions involving this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netemerald.com By calculating the electronic transitions between different energy levels, it is possible to simulate UV-Visible absorption spectra. researchgate.net Similarly, by calculating vibrational frequencies, one can predict Infrared (IR) and Raman spectra. nih.gov

For this compound, DFT calculations can predict its vibrational frequencies, which can then be compared to experimental IR and Raman spectra to confirm the molecular structure. TD-DFT calculations can predict the electronic absorption spectrum, providing insight into the molecule's photophysical properties. emerald.com Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These theoretical predictions are powerful tools for interpreting experimental data and confirming the identity and structure of synthesized compounds. nih.govmdpi.com

Advanced Characterization Techniques in 2 Hexyl 1h Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Hexyl-1H-imidazole. Both ¹H and ¹³C NMR are essential for confirming the positions of substituents and understanding the tautomeric forms of the molecule.

¹H NMR Spectroscopy provides detailed information about the chemical environment of protons in the molecule. slideshare.net For imidazole (B134444) derivatives, the signals corresponding to the protons on the imidazole ring are particularly informative. In a related compound, 1-(n-hexadecyl)imidazole, the imidazole protons appear as singlets at δ 7.58, 7.13, and 6.86 ppm in d6-DMSO. rsc.org The protons of the hexyl chain would exhibit characteristic signals in the aliphatic region of the spectrum. For instance, in a similar alkyl-substituted imidazole, the terminal methyl group (CH₃) of an octyl chain appears as a triplet at approximately 0.83 ppm, while the methylene (B1212753) groups (CH₂) adjacent to the imidazole ring and along the chain appear at distinct chemical shifts. rsc.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the hexyl group's attachment to the C2 position of the imidazole ring.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. HMBC (Heteronuclear Multiple-Bond Correlation) is particularly useful for identifying long-range couplings between protons and carbons, which helps in piecing together the molecular structure.

Below is a table summarizing typical ¹H NMR chemical shifts for related alkyl-imidazole compounds.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Imidazole CH6.8 - 7.6Singlet
N-CH₂ (alpha to ring)~3.9Triplet
Alkyl CH₂~1.2 - 1.7Multiplet
Terminal CH₃~0.85Triplet

This table is based on data from similar alkyl-imidazole compounds and serves as an illustrative example. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. libretexts.org

Key characteristic absorption bands for this compound include:

N-H Stretching: A broad band typically observed in the region of 3100 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the hexyl group's alkane chain are expected in the 2850-3000 cm⁻¹ range. libretexts.org Aromatic C-H stretching from the imidazole ring may also be observed around 3000-3100 cm⁻¹. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1450-1680 cm⁻¹ region. libretexts.orgresearchgate.net

C-N Stretching: The C-N stretching vibrations of the imidazole ring are generally found in the 1395-1453 cm⁻¹ range. researchgate.net

The FT-IR spectrum provides a molecular fingerprint that can be used to confirm the presence of the imidazole ring and the hexyl functional group.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H (stretch, imidazole)~3100
C-H (stretch, alkane)2850-3000
C=N, C=C (stretch, imidazole)1450-1680
C-N (stretch, imidazole)1395-1453

This table provides typical FT-IR absorption ranges for the functional groups present in this compound. libretexts.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of this compound is C₉H₁₆N₂, which corresponds to a molecular weight of 152.24 g/mol . evitachem.com

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely involve the cleavage of the hexyl chain and the imidazole ring. The analysis of these fragments helps to confirm the structure elucidated by NMR and FT-IR spectroscopy. For instance, in studies of platinum complexes containing 1-hexyl-1H-imidazole ligands, mass spectrometry was used to identify fragments where the imidazole moiety remained bound to the metal center. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal XRD could provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

Microscopy Techniques (e.g., Atomic Force Microscopy (AFM), Brewster Angle Microscopy (BAM)) for Surface and Supramolecular Structures

Microscopy techniques like Atomic Force Microscopy (AFM) and Brewster Angle Microscopy (BAM) are employed to investigate the morphology and organization of molecules at surfaces and interfaces. These techniques are particularly relevant for studying the self-assembly and supramolecular structures of amphiphilic molecules like this compound.

Brewster Angle Microscopy (BAM) allows for the visualization of monolayers at the air-water interface in real-time. acs.org It can provide insights into the formation and homogeneity of Langmuir films. researchgate.net For related amphiphilic imidazole derivatives, BAM has been used to monitor the formation of supramolecular nanostructures during film compression. researchgate.net

Atomic Force Microscopy (AFM) provides high-resolution images of surfaces, revealing the topography of thin films deposited on a solid substrate. researchgate.net AFM can be used to characterize the morphology of self-assembled structures, such as nanowires or nanorods, formed by imidazole derivatives. researchgate.net

These techniques are crucial for understanding how this compound and related compounds organize at interfaces, which is important for applications in materials science and nanotechnology.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Optical Properties and Aggregation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy are used to study the electronic transitions and optical properties of this compound.

UV-Vis Spectroscopy measures the absorption of UV and visible light by the molecule. The imidazole ring contains a π-electron system that gives rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and by aggregation of the molecules. researchgate.net

Fluorescence Spectroscopy provides information about the emission of light from the molecule after it has been excited by absorbing light. Many imidazole derivatives are fluorescent, and their emission properties can be sensitive to the local environment, making them useful as probes. nih.gov Studies on donor-π-acceptor dyes containing imidazole moieties have shown that their fluorescence properties can be tuned and may exhibit aggregation-induced emission (AIE), where the fluorescence intensity increases upon aggregation. researchgate.net

These spectroscopic techniques are valuable for characterizing the photophysical properties of this compound and for studying its behavior in solution and in aggregated states. nih.gov

Future Directions and Emerging Research Avenues for 2 Hexyl 1h Imidazole

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-Hexyl-1H-imidazole and its derivatives is a cornerstone of its application in various fields. While traditional methods like the alkylation of imidazole (B134444) with hexyl halides exist, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. evitachem.com

One promising avenue is the exploration of one-pot multicomponent reactions. These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of efficiency and waste reduction. nih.govbiomedpharmajournal.org Researchers are also investigating the use of novel catalysts, such as ionic liquids and solid-supported catalysts, to improve reaction rates and yields. biomedpharmajournal.orgresearchgate.net For instance, the use of a dicationic ionic liquid with tethered sulfonic acid groups has shown promise in the synthesis of related imidazole derivatives. researchgate.net

Furthermore, microwave-assisted synthesis is emerging as a rapid and efficient alternative to conventional heating methods for producing substituted imidazoles. biomedpharmajournal.org The development of metal-free, acid-catalyzed oxidation and coupling reactions also presents a greener approach to synthesizing these compounds. nih.gov

A key focus for future research will be the development of synthetic routes that allow for precise control over the substitution pattern on the imidazole ring. This will enable the synthesis of a diverse library of this compound derivatives with tailored properties for specific applications.

Rational Design of Enhanced Catalytic Systems

The nitrogen atoms within the imidazole ring of this compound can coordinate with metal ions, making it a valuable ligand in the formation of metal complexes for catalysis. evitachem.com Future research will focus on the rational design of these catalytic systems to enhance their activity, selectivity, and stability.

A significant area of exploration is the use of this compound as a component in catalysts for a variety of organic transformations. Imidazole-based compounds have already demonstrated their utility as catalysts in various reactions. mdpi.com For example, studies on the mechanism of imidazole catalysis in the curing of epoxy resins have provided insights into how these compounds can be regenerated during the process, highlighting their true catalytic nature. researchgate.net

The development of novel imidazolium-based ionic liquids as catalysts is another exciting frontier. researchgate.net These catalysts offer advantages such as high thermal stability, reusability, and the ability to dissolve a wide range of organic compounds. researchgate.net By modifying the structure of the this compound ligand, for instance by introducing additional functional groups, researchers can fine-tune the electronic and steric properties of the resulting metal complexes, leading to improved catalytic performance.

Catalyst TypePotential AdvantagesResearch Focus
Metal Complexes High activity and selectivityTuning ligand structure for enhanced performance
Ionic Liquids Reusability, thermal stability, broad solubilityDesign of novel imidazolium-based ionic liquids
Heterogeneous Catalysts Ease of separation and recyclingDevelopment of solid-supported imidazole catalysts

Exploration of New Applications in Advanced Materials Science

The unique properties of this compound, such as its potential for chemical resistance and thermal stability, make it a promising candidate for incorporation into advanced materials. evitachem.com Future research will explore its use in the development of novel polymers, coatings, and other functional materials.

One area of interest is the use of this compound and its derivatives as building blocks for polymers with specific functionalities. The imidazole ring can participate in hydrogen bonding, which can influence the mechanical and thermal properties of the resulting polymer. The hexyl group, being lipophilic, can enhance the material's interaction with non-polar environments.

Furthermore, the ability of the imidazole nitrogen atoms to coordinate with metal ions opens up possibilities for creating metal-organic frameworks (MOFs) and other coordination polymers. evitachem.com These materials have potential applications in gas storage, separation, and catalysis.

The investigation of this compound in the formulation of protective coatings is another promising avenue. Its chemical structure suggests it could contribute to corrosion resistance. Research on related imidazole derivatives has already shown their effectiveness as corrosion inhibitors for various metals. x-mol.netresearchgate.netdntb.gov.ua

Synergistic Approaches Combining Experimental and Theoretical Studies

The integration of experimental and computational methods will be crucial for accelerating the discovery and development of new applications for this compound. Theoretical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the molecule's structure, properties, and reactivity. nih.govmdpi.com

Computational models can be used to predict the outcomes of chemical reactions, guiding the design of more efficient synthetic routes. For example, theoretical calculations can help understand the regioselectivity of substitution reactions on the imidazole ring.

In the realm of catalysis, computational studies can elucidate the mechanism of catalytic reactions, helping to design more effective catalysts. researchgate.net By modeling the interaction between the this compound ligand and a metal center, researchers can predict the catalytic activity of the resulting complex.

Similarly, in materials science, theoretical simulations can predict the properties of polymers and other materials incorporating this compound. This can help in the rational design of materials with desired characteristics, such as thermal stability or mechanical strength. The combination of experimental validation with theoretical predictions provides a powerful synergistic approach to advancing research on this versatile compound. nih.govmdpi.com

Research AreaExperimental ApproachTheoretical ApproachSynergy
Synthesis Development of novel reaction conditions and catalysts.Prediction of reaction outcomes and mechanisms.Guided design of efficient synthetic routes.
Catalysis Synthesis and testing of new catalytic systems.Elucidation of catalytic mechanisms and prediction of activity.Rational design of highly effective catalysts.
Materials Science Fabrication and characterization of new materials.Prediction of material properties and performance.Design of advanced materials with tailored functionalities.

Q & A

Q. What are the common synthetic routes for preparing 2-Hexyl-1H-imidazole derivatives?

The synthesis of this compound derivatives often involves condensation reactions between aldehydes and amines under specific catalytic conditions. For example, solvent-free protocols using Eaton’s reagent (H3PO4/P2O5) enable high yields (90–96%) by promoting Friedel-Crafts acylation, as demonstrated for fused imidazo-thiazole systems . Additionally, cyclization of hydrazine derivatives with appropriate carbonyl precursors can yield structurally diverse imidazoles, with purity verified via HPLC and NMR .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) for structural elucidation, particularly to confirm substituent positions and tautomeric forms .
  • IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3100 cm⁻¹) .
  • HPLC and TLC for purity assessment, with solvent systems like hexane:ethyl acetate (60:40) providing reliable Rf values .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound derivatives?

Discrepancies often arise from twinning, disordered solvent, or weak diffraction. To resolve these:

  • Use SHELXL for refinement, which supports high-resolution data and twin-law corrections .
  • Validate hydrogen bonding networks and torsion angles with ORTEP-III , ensuring geometric accuracy in thermal ellipsoid models .
  • Cross-reference with spectroscopic data (e.g., NMR) to confirm bond connectivity, as demonstrated in studies of imidazole-carboxylic acid co-crystals .

Q. What strategies are effective in optimizing reaction yields for solvent-free synthesis of this compound analogs?

Key strategies include:

  • Catalyst selection : Eaton’s reagent enhances electrophilic substitution in solvent-free Friedel-Crafts reactions, achieving >90% yields .
  • Temperature control : Reactions at 80–100°C minimize side products while promoting cyclization .
  • Substrate pre-activation : Pre-treatment of amines with HCl improves nucleophilicity, as seen in hydrazine-based syntheses .

Q. How do computational methods like molecular docking enhance the understanding of this compound's biological interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, such as EGFR or xanthine oxidase. For example:

  • Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with catalytic residues) .
  • ADMET analysis evaluates pharmacokinetic properties (e.g., bioavailability, toxicity) to prioritize derivatives for in vitro testing .
  • Tautomerism analysis (e.g., using Gaussian) assesses stability of different imidazole forms under physiological conditions .

Q. What are the critical considerations in designing bioactivity assays for this compound derivatives targeting enzyme inhibition?

  • Enzyme specificity : Use recombinant enzymes (e.g., xanthine oxidase) to screen derivatives, comparing IC50 values against known inhibitors like allopurinol .
  • Cellular models : Validate activity in cell lines (e.g., HepG2 for cytotoxicity) with MTT assays, ensuring dose-response correlations .
  • Data validation : Address false positives via counter-screening (e.g., testing against non-target kinases) and orthogonal assays (e.g., SPR for binding kinetics) .

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